molecular formula C5H11N3O2S B2737914 2-(Carbamoylamino)-4-sulfanylbutanamide CAS No. 2460756-15-2

2-(Carbamoylamino)-4-sulfanylbutanamide

Cat. No.: B2737914
CAS No.: 2460756-15-2
M. Wt: 177.22
InChI Key: WKLWLHAUHAAIQV-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)-4-sulfanylbutanamide is a synthetic organic compound characterized by a butanamide backbone with a carbamoylamino (-NH-CONH₂) group at the C2 position and a sulfanyl (-SH) group at the C4 position.

Properties

IUPAC Name

2-(carbamoylamino)-4-sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2S/c6-4(9)3(1-2-11)8-5(7)10/h3,11H,1-2H2,(H2,6,9)(H3,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLWLHAUHAAIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)N)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylamino)-4-sulfanylbutanamide typically involves the reaction of a carbamoyl chloride with a thiol-containing amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be summarized as follows:

R-NH-COCl+HS-R’R-NH-CO-NH-R’+HCl\text{R-NH-COCl} + \text{HS-R'} \rightarrow \text{R-NH-CO-NH-R'} + \text{HCl} R-NH-COCl+HS-R’→R-NH-CO-NH-R’+HCl

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure compound.

Types of Reactions:

    Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted carbamoyl derivatives.

Scientific Research Applications

2-(Carbamoylamino)-4-sulfanylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Carbamoylamino)-4-sulfanylbutanamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This can result in the inhibition of enzyme activity or alteration of signaling pathways, depending on the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-(Carbamoylamino)-4-sulfanylbutanamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Industrial Relevance
This compound C₅H₁₁N₃O₂S 177.22 Carbamoylamino, sulfanyl, butanamide Research focus: redox modulation
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid () C₁₃H₁₃NO₅S 295.31 Carboxymethyl sulfanyl, oxo, aryl Medicinal chemistry (J. Med. Chem., 2005)
2-(Carbamoylamino)-2-phenylacetic acid () C₉H₁₀N₂O₃ 194.19 Carbamoylamino, phenyl, acetic acid Chemical synthesis intermediate
(2S)-2-amino-4-{...sulfanyl...}butanoylcarnitine () C₂₀H₃₅N₃O₈S 477.57 Sulfanyl, carbamoyl, carnitine Metabolite in lipid metabolism
4-carbamoyl-2-(4-phenylbutanamido)butanoic acid () C₁₅H₂₁N₃O₄ 307.35 Carbamoyl, phenylbutanamido Enzyme substrate studies
Key Observations:

Positional Isomerism: Unlike 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid (sulfanyl at C2, oxo at C4; ), the target compound places sulfanyl at C4, which may enhance steric accessibility for interactions with biological targets .

Phenyl vs.

Metabolite Analog : The carnitine derivative in shares a sulfanyl group but incorporates a larger, zwitterionic structure, highlighting the diversity of sulfanyl-containing biomolecules .

Pharmacological and Industrial Relevance

  • Compounds : The 2005 J. Med. Chem. study describes derivatives with aryl and oxo groups, which exhibited inhibitory activity against metalloenzymes (e.g., matrix metalloproteinases) due to zinc chelation by the sulfanyl group .
  • Compound : Commercially available from suppliers like Enamine and TRC, this phenyl-substituted analog is used in peptide synthesis and as a building block for ureido-based drugs .
  • Metabolite : The sulfanyl-carnitine derivative suggests a role in mitochondrial fatty acid oxidation, though its exact mechanism remains under investigation .

Stability and Reactivity

  • The sulfanyl group in this compound may confer susceptibility to oxidation, forming disulfide bonds under physiological conditions. This contrasts with the more stable carboxymethyl sulfanyl group in compounds .

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